molecular formula C27H32N2O7 B12988305 Fmoc-beta-Ala-Glu(OtBu)-OH

Fmoc-beta-Ala-Glu(OtBu)-OH

Cat. No.: B12988305
M. Wt: 496.6 g/mol
InChI Key: QHQCFGNAEGYJGJ-QFIPXVFZSA-N
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Description

Fmoc-beta-Ala-Glu(OtBu)-OH: is a synthetic peptide derivative commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to beta-alanine (beta-Ala) and glutamic acid (Glu) with a tert-butyl (OtBu) ester protecting group. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The Fmoc group is introduced to beta-alanine through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

    Coupling with Glutamic Acid: The protected beta-alanine is then coupled with glutamic acid using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base.

    OtBu Protection: The carboxyl group of glutamic acid is protected with a tert-butyl ester using reagents like tert-butyl alcohol and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of Fmoc-beta-Ala-Glu(OtBu)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the OtBu group can be removed under acidic conditions such as trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptide fragments using standard peptide coupling reagents.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed:

    Deprotected Peptides: Removal of protecting groups yields the free peptide.

    Extended Peptides: Coupling reactions extend the peptide chain.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

Biology:

    Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.

Medicine:

    Drug Development: Used in the design and synthesis of peptide-based therapeutics.

Industry:

    Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

Mechanism:

    Peptide Bond Formation: The compound participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of the activated ester.

    Deprotection: The removal of protecting groups exposes reactive sites for further coupling or biological activity.

Molecular Targets and Pathways:

    Enzymatic Reactions: The synthesized peptides can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    Fmoc-beta-Ala-Gly-OH: Similar structure but with glycine instead of glutamic acid.

    Fmoc-beta-Ala-Asp(OtBu)-OH: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness:

    Side Chain Functionalization: The presence of the glutamic acid side chain allows for additional functionalization and interactions compared to simpler peptides.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C27H32N2O7/c1-27(2,3)36-24(31)13-12-22(25(32)33)29-23(30)14-15-28-26(34)35-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,28,34)(H,29,30)(H,32,33)/t22-/m0/s1

InChI Key

QHQCFGNAEGYJGJ-QFIPXVFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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